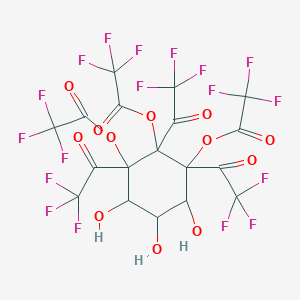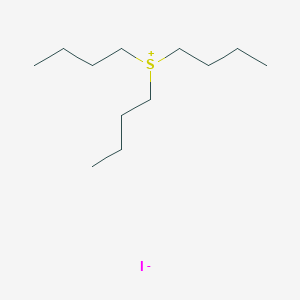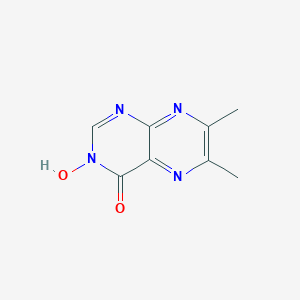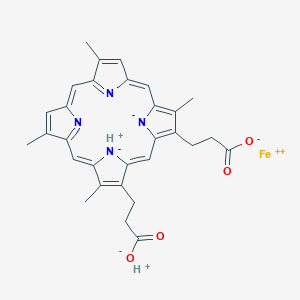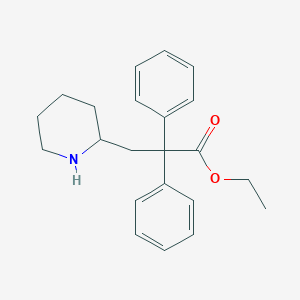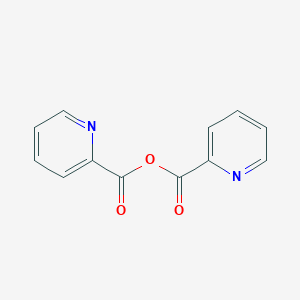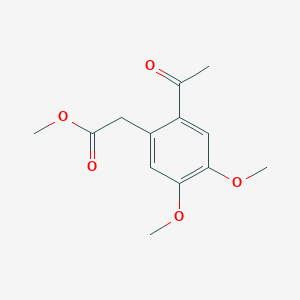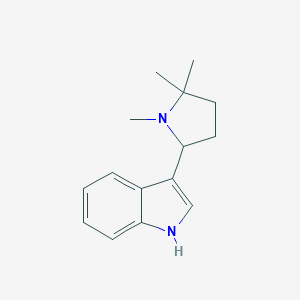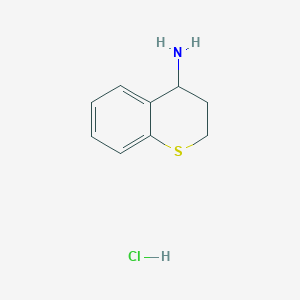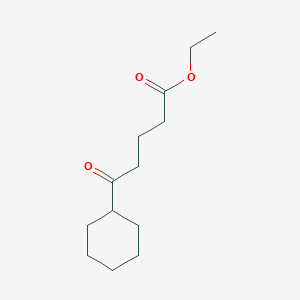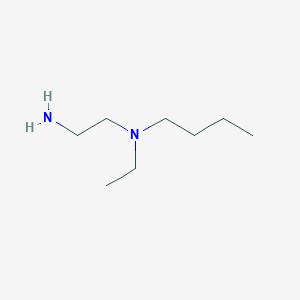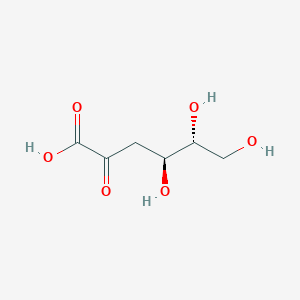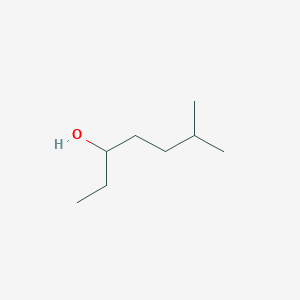
6-Methylheptan-3-ol
Descripción general
Descripción
6-Methylheptan-3-ol is a compound that has been studied in various contexts due to its relevance in fields such as fragrance chemistry and pheromone research. While the provided papers do not directly discuss 6-Methylheptan-3-ol, they do provide insights into related compounds and methodologies that could be applied to the study of 6-Methylheptan-3-ol. For instance, the synthesis of similar methylated compounds and the analysis of their tautomeric forms have been explored . Additionally, the stereochemistry of related compounds has been determined, which is crucial for understanding the biological activity of such molecules .
Synthesis Analysis
The synthesis of methylated heptanones, such as 3,5-dimethylheptane-2,4,6-trione and 3-methylheptane-2,4,6-trione, involves the use of alkali metal enolates or an enamine intermediate . Similarly, the synthesis of chiral 3-methylheptanoic acids from chiral methyl molecules demonstrates the feasibility of synthesizing chiral methylated heptanes . These methods could potentially be adapted for the synthesis of 6-Methylheptan-3-ol.
Molecular Structure Analysis
The determination of the absolute configuration of 4-methylheptan-3-ol through the synthesis of its isomers and subsequent separation by gas-liquid chromatography (GLC) provides a methodological framework for analyzing the molecular structure of 6-Methylheptan-3-ol . Understanding the stereochemistry is essential for the study of its biological activity and potential use as a pheromone.
Chemical Reactions Analysis
The reactivity of methylated heptanes can be inferred from studies on similar compounds. For example, the thiol-ene reaction of 3-methylenehepta-1,6-diene derivatives to introduce various functionalities demonstrates the chemical versatility of heptane derivatives . This knowledge can be applied to the functionalization of 6-Methylheptan-3-ol for various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Methylheptan-3-ol can be deduced from related compounds. For instance, the toxicologic and dermatologic review of 3,4,5,6,6-pentamethylheptan-2-ol provides insights into the safety and potential dermatological effects of branched chain saturated alcohols, which is relevant for the use of 6-Methylheptan-3-ol in fragrance materials . Additionally, the study of the crystal and molecular structure of methylated glucopyranosides offers a perspective on the solid-state properties of methylated compounds .
Aplicaciones Científicas De Investigación
-
Chemical Synthesis
-
Spectroscopy
-
Enzymatic Synthesis
- 6-Methylheptan-3-ol has been used in one-pot multi-enzymatic synthesis .
- The experiment was conducted at 30 °C for 24 hours in a potassium phosphate buffer with a pH of 7.0 .
- The substrate concentration was 5 mM, and the enzymes used were alcohol dehydrogenase (ADH) and glucose dehydrogenase (GDH) .
-
Pheromone Synthesis
-
ChemicalBook
Safety And Hazards
Propiedades
IUPAC Name |
6-methylheptan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-8(9)6-5-7(2)3/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBIBGDICHMQFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864851 | |
| Record name | 6-Methylheptan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylheptan-3-ol | |
CAS RN |
18720-66-6 | |
| Record name | 6-Methyl-3-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18720-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylheptan-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018720666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylheptan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylheptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)
